molecular formula C10H14Cl3NO B5325726 2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride

2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5325726
M. Wt: 270.6 g/mol
InChI Key: UNYWTUAXXJSLSV-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride is a chemical compound that belongs to the class of phenoxy herbicides. It is known for its applications in various fields, including agriculture, medicine, and scientific research. This compound is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to an ethylethanamine moiety.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO.ClH/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYWTUAXXJSLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=CC(=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride typically involves the following steps:

    Preparation of 2,5-dichlorophenol: This is achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2,5-dichlorophenoxyacetic acid: The 2,5-dichlorophenol is then reacted with monochloroacetic acid in an alkaline medium to form 2,5-dichlorophenoxyacetic acid.

    Conversion to 2-(2,5-dichlorophenoxy)-N-ethylethanamine: The 2,5-dichlorophenoxyacetic acid is then reacted with ethylamine under controlled conditions to form the desired amine compound.

    Formation of the hydrochloride salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt of 2-(2,5-dichlorophenoxy)-N-ethylethanamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:

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